1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(hydroxyamino)methylidene]thiourea
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Overview
Description
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(hydroxyamino)methylidene]thiourea is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a thiourea moiety
Preparation Methods
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(hydroxyamino)methylidene]thiourea typically involves multiple steps:
Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine, which is commercially available or can be synthesized from 2-chloro-5-(trifluoromethyl)pyridine.
Formation of Intermediate: The pyridine derivative is reacted with thiourea under controlled conditions to form an intermediate compound.
Hydroxyamino Addition: The intermediate is then treated with hydroxylamine to introduce the hydroxyamino group, resulting in the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(hydroxyamino)methylidene]thiourea undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydroxyamino group to an amine.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(hydroxyamino)methylidene]thiourea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with enzymes and proteins are investigated to understand its potential as an inhibitor or activator in biochemical pathways.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(hydroxyamino)methylidene]thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(hydroxyamino)methylidene]thiourea can be compared with similar compounds such as:
3-Chloro-5-(trifluoromethyl)pyridine: This compound shares the pyridine core but lacks the thiourea and hydroxyamino groups, making it less versatile in certain applications.
2-Chloro-5-(trifluoromethyl)pyridine: Similar to the above, but with a different substitution pattern on the pyridine ring, affecting its reactivity and properties.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound has a more complex structure and is studied for its antibacterial properties.
Properties
Molecular Formula |
C8H6ClF3N4OS |
---|---|
Molecular Weight |
298.67 g/mol |
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(hydroxyamino)methylidene]thiourea |
InChI |
InChI=1S/C8H6ClF3N4OS/c9-5-1-4(8(10,11)12)2-13-6(5)16-7(18)14-3-15-17/h1-3,17H,(H2,13,14,15,16,18) |
InChI Key |
CDVYMIMIJVKINV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NC(=S)N=CNO)C(F)(F)F |
Origin of Product |
United States |
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